molecular formula C18H22N6S B2370721 5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379994-56-4

5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No. B2370721
CAS RN: 2379994-56-4
M. Wt: 354.48
InChI Key: BLTCCKHVLBEBHH-UHFFFAOYSA-N
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Description

The compound “5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol . It has a molecular weight of 150.1380 . This compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Other methods involve the use of 2-aminopyridines and nitriles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[1,5-a]pyrimidin-7-yl group attached to a piperidin-4-yl group, which is further attached to a dihydro-4H-thieno[3,2-c]pyridine group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to have antiproliferative activities against certain cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.1380 . More detailed physical and chemical properties would require further experimental analysis.

Mechanism of Action

The compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor. It has been found to effectively interact with the crucial active site amino acid residues His41, Cys145, and Glu166 of the SARS-CoV-2 Main protease .

properties

IUPAC Name

5-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6S/c1-13-10-17(24-18(21-13)19-12-20-24)22-6-2-15(3-7-22)23-8-4-16-14(11-23)5-9-25-16/h5,9-10,12,15H,2-4,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCCKHVLBEBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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